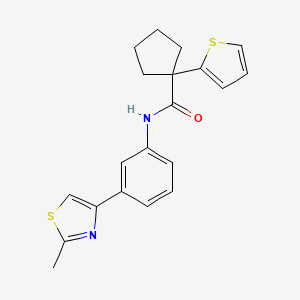

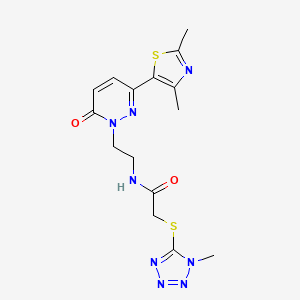

![molecular formula C9H7FN2S3 B3019705 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol CAS No. 757220-77-2](/img/structure/B3019705.png)

5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves several steps, including the use of the Sonogashira cross-coupling reaction to produce fluorophores based on benzothiadiazole derivatives . Another approach described the preparation of imidazo[2,1-b][1,3,4]thiadiazole derivatives through intermediate compounds, which were then further modified to obtain the final structures . Additionally, the synthesis of related thiadiazole derivatives as potential tyrosine kinase inhibitors was achieved by reacting 5-amino-1,3,4-thiadiazole-2-thiol with various reagents, leading to a series of final compounds .

Molecular Structure Analysis

The molecular structures of these thiadiazole derivatives have been determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR spectra, as well as X-ray crystallography . The crystal structure analysis revealed intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which contribute to the formation of a supramolecular network . The imidazo-thiadiazole entity is typically planar, and intramolecular hydrogen bonding is observed between the imidazole and phenyl rings .

Chemical Reactions Analysis

The thiadiazole derivatives exhibit reactivity that allows them to participate in further chemical transformations. For instance, the thiol derivative obtained from the reaction of 5-amino-1,3,4-thiadiazole-2-thiol was used as a precursor for subsequent reactions with benzyl chlorides to afford a range of final compounds . These reactions are influenced by the nature of substituents, with electron-withdrawing groups leading to higher yields .

Physical and Chemical Properties Analysis

The benzothiadiazole derivatives synthesized in these studies show absorption in the ultraviolet-visible region, which is attributed to electronic transitions, and exhibit fluorescence emission with solvatochromism, indicating electronic delocalization in the excited state . Electrochemically, these compounds are active in both anodic and cathodic potential ranges, with calculated HOMO and LUMO energies that determine the electrochemical band gap . The thermal stability of these compounds is good, with stability up to 200 °C as shown by thermogravimetric analysis . The crystal structure and quantum chemical analyses provide insights into the nature and strength of intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds .

科学的研究の応用

Synthesis and Biological Activities

The synthesis of 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol derivatives has been explored for their potential in various biological applications. These compounds have shown significant inhibitory activities against enzymes, microbes, and even in cancer research. For instance, derivatives containing the 1,3,4-thiadiazole moiety have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities suggest their potential application in managing diabetes, infections, and oxidative stress-related conditions (Menteşe, Ülker, & Kahveci, 2015). Additionally, the structural analysis and synthesis of related compounds have provided insights into their molecular interactions, which is crucial for drug design and development (Banu et al., 2013).

Anticancer Applications

Research has also extended into the anticancer properties of this compound derivatives. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showcasing their potential as tyrosine kinase inhibitors. Such studies are pivotal for the development of new anticancer therapies, with certain derivatives showing more potency than standard drugs in preclinical models (Bahmani, Bahrami, & Alabadi, 2019).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of these derivatives have also been a focus of scientific research. By synthesizing and testing various derivatives, researchers have identified compounds with significant activities against bacteria and fungi, highlighting their potential as new antimicrobial agents (Zhai et al., 2016). This is particularly relevant in the current era of increasing antibiotic resistance.

特性

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S3/c10-7-3-1-6(2-4-7)5-14-9-12-11-8(13)15-9/h1-4H,5H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGPHTLDGPJDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NNC(=S)S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

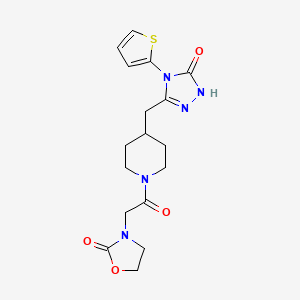

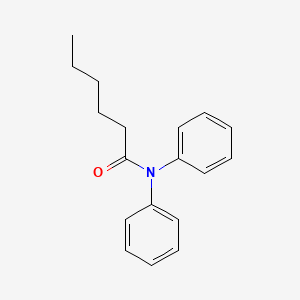

![Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B3019623.png)

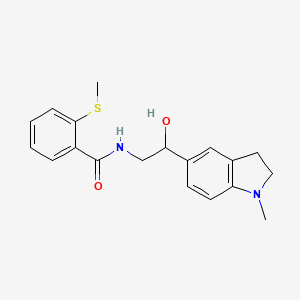

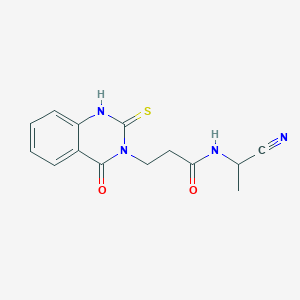

![methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019624.png)

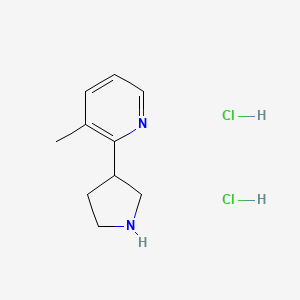

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)

![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)

![Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3019631.png)

![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)